molecular formula C17H19N5O B10966203 N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10966203
M. Wt: 309.4 g/mol
InChI Key: JOJNVIIKPKNSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been widely studied for their applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound’s photophysical properties also make it useful in imaging applications, where it can interact with biological molecules to produce fluorescence.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H19N5O/c1-3-21(4-2)14-8-6-13(7-9-14)19-17(23)15-12-16-18-10-5-11-22(16)20-15/h5-12H,3-4H2,1-2H3,(H,19,23)

InChI Key

JOJNVIIKPKNSKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

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